1-(Diethoxymethyl)imidazole

Description

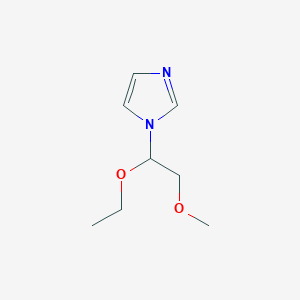

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-(diethoxymethyl)imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O2/c1-3-11-8(12-4-2)10-6-5-9-7-10/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNQBAGFIYBBAFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(N1C=CN=C1)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61278-81-7 | |

| Record name | 61278-81-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualization Within Imidazole Chemistry and Heterocyclic Synthesis

Imidazole (B134444), a five-membered aromatic heterocycle containing two nitrogen atoms, is a fundamental structural motif in a vast array of biologically active compounds and natural products. researchgate.net Its unique electronic properties and ability to act as both a weak acid and a weak base contribute to its prevalence in enzymes, alkaloids, and pharmaceuticals. The synthesis and functionalization of the imidazole ring are therefore central themes in heterocyclic chemistry. scribd.com

Within this context, 1-(Diethoxymethyl)imidazole emerges as a significant derivative. It belongs to the class of 1-substituted imidazoles and is characterized by a diethoxymethyl group attached to one of the nitrogen atoms. This substituent plays a crucial role in modifying the reactivity of the imidazole ring, particularly at the C-2 position, making it a valuable tool for synthetic chemists. The preparation of this compound itself is typically achieved by reacting imidazole with triethyl orthoformate. researchgate.netgoogle.com.na

Significance As a Versatile Synthetic Precursor and Protecting Group

Established Synthetic Pathways to this compound

The compound this compound is an orthoamide-protected form of imidazole. chemicalbook.comsigmaaldrich.com Its synthesis is typically achieved through the reaction of imidazole with an orthoformate, which serves as the source of the diethoxymethyl group.

A common and established method involves heating imidazole with triethyl orthoformate in the presence of an acid catalyst. google.com For instance, under argon, imidazole is reacted with triethyl orthoformate, often in a 1:4 molar ratio, with a catalytic amount of tosic acid (p-toluenesulfonic acid). google.com The mixture is heated to around 140 °C for several hours. google.com During the reaction, the byproduct, ethanol, is continuously removed to drive the equilibrium towards the product. After the reaction is complete, excess triethyl orthoformate is removed via vacuum distillation. The final product is then purified by vacuum distillation from anhydrous sodium carbonate to yield this compound. google.com A reported synthesis using this method achieved a yield of 63.50%. google.com

This pathway provides a straightforward and scalable route to this compound, making it readily accessible for further synthetic transformations.

Isoprene-Mediated Lithiation Strategies

The diethoxymethyl group at the N-1 position is crucial as it acts as a protecting group, allowing for the selective deprotonation of the C-2 position. One of the most effective methods for this transformation is isoprene-mediated lithiation. This technique utilizes lithium metal in the presence of a catalytic or stoichiometric amount of isoprene to generate the highly reactive 2-lithioimidazole intermediate. chemicalbook.comsigmaaldrich.com

Generation of 2-Lithio Imidazole Intermediates

The isoprene-mediated lithiation of this compound successfully generates the corresponding 2-lithio intermediate. chemicalbook.comsigmaaldrich.com The reaction involves treating the N-protected imidazole with an excess of lithium metal and isoprene in a solvent such as tetrahydrofuran (B95107) (THF). This method is advantageous as it can proceed under mild conditions, often at room temperature. The formation of the 2-lithio species is the critical step that opens the door to a wide range of functionalizations, as this organolithium compound is a potent nucleophile.

Mechanistic Investigations of Regioselective Lithiation

The regioselectivity of the lithiation at the C-2 position is a well-established phenomenon for N-1 substituted imidazoles. The proton at the C-2 position is the most acidic carbon-bound proton on the imidazole ring, and protecting the N-1 nitrogen prevents the base from abstracting the acidic N-H proton.

Diversification through Electrophilic Trapping Reactions

Once the 2-lithio-1-(diethoxymethyl)imidazole intermediate is formed, it can be reacted with a diverse array of electrophiles. This "trapping" reaction results in the formation of a new carbon-carbon or carbon-heteroatom bond at the C-2 position, leading to a variety of 2-functionalized imidazoles. After the reaction with the electrophile, an acidic workup typically removes the diethoxymethyl protecting group, yielding the N-unsubstituted 2-substituted imidazole.

Preparation of Hydroxy-Functionalized Imidazoles

A significant application of this methodology is the synthesis of 2-(hydroxyalkyl)imidazoles. These compounds are prepared by reacting the 2-lithio intermediate with various carbonyl compounds, such as aldehydes and ketones. The nucleophilic lithiated carbon attacks the electrophilic carbonyl carbon, and subsequent hydrolysis yields the corresponding hydroxy-functionalized imidazole derivative. This method provides good to excellent yields under mild conditions.

Below is a table summarizing the synthesis of various 2-(hydroxyalkyl)imidazoles starting from this compound via isoprene-mediated lithiation and reaction with carbonyl electrophiles.

| Electrophile | Resulting Functionalized Imidazole | Yield (%) |

| Benzaldehyde | Phenyl(1H-imidazol-2-yl)methanol | 81 |

| 4-Methoxybenzaldehyde | (4-Methoxyphenyl)(1H-imidazol-2-yl)methanol | 85 |

| 2-Naphthaldehyde | (1H-Imidazol-2-yl)(naphthalen-2-yl)methanol | 83 |

| Cyclohexanecarbaldehyde | Cyclohexyl(1H-imidazol-2-yl)methanol | 78 |

| Acetophenone | 1-Phenyl-1-(1H-imidazol-2-yl)ethanol | 80 |

| Benzophenone | Diphenyl(1H-imidazol-2-yl)methanol | 84 |

| Cyclohexanone | 1-(1H-Imidazol-2-yl)cyclohexan-1-ol | 82 |

Data compiled from published research findings.

Preparation of Amino-Functionalized Imidazoles

Similarly, amino-functionalized imidazoles can be synthesized by using imines as the electrophile. The reaction of the 2-lithioimidazole intermediate with an imine leads to the formation of 2-(aminoalkyl)imidazoles. This extension of the methodology provides access to another important class of imidazole derivatives that are valuable in various fields, including as ligands in catalysis.

The table below presents examples of 2-(aminoalkyl)imidazoles prepared through this synthetic route.

| Electrophile (Imine) | Resulting Functionalized Imidazole | Yield (%) |

| N-Benzylideneaniline | (1H-Imidazol-2-yl)(phenyl)anilinomethane | 85 |

| N-(4-Methoxybenzylidene)aniline | (4-Methoxyphenyl)(1H-imidazol-2-yl)anilinomethane | 87 |

| N-(Naphthalen-2-ylmethylene)aniline | (1H-Imidazol-2-yl)(naphthalen-2-yl)anilinomethane | 84 |

| N-Cyclohexylidenecyclohexanamine | 1-(1H-Imidazol-2-yl)-N,1-dicyclohexylmethanamine | 79 |

Data compiled from published research findings.

Synthesis of 2-Functionalized Imidazoles via Reaction with Various Electrophiles

A prominent method for the synthesis of 2-functionalized imidazoles involves the use of this compound as a starting material. This process typically begins with a lithiation step, followed by reaction with a suitable electrophile.

An isoprene-mediated lithiation of this compound is a key strategy. chemicalbook.comscientificlabs.co.uksigmaaldrich.com This method leads to the formation of a 2-lithio intermediate. chemicalbook.comscientificlabs.co.uksigmaaldrich.com This highly reactive intermediate can then be treated with a variety of electrophiles to introduce different functional groups at the 2-position of the imidazole ring. chemicalbook.comscientificlabs.co.uksigmaaldrich.com This approach has been successfully employed to prepare a range of hydroxy- and amino-functionalized imidazoles. scientificlabs.co.uksigmaaldrich.com

For instance, the reaction of the 2-lithio intermediate with ketones or imines, followed by an acidic workup, yields the corresponding 2-substituted imidazole derivatives. ua.es Another approach involves the use of n-butyllithium for the lithiation step, which also generates the 2-lithio anion that can subsequently react with various electrophiles. chemicalbook.comresearchgate.net The reaction of this anion with electrophiles such as carbon dioxide, alkyl halides, aldehydes, and ketones has been shown to produce a variety of 2-substituted imidazoles in good yields after hydrolysis. researchgate.net

The following table summarizes the synthesis of various 2-functionalized imidazoles starting from this compound.

Table 1: Synthesis of 2-Functionalized Imidazoles

| Electrophile | Resulting Functional Group at C2 | Reference |

|---|---|---|

| Ketones/Imines | Hydroxy/Amino-alkyl | ua.es |

| Carbon Dioxide | Carboxylic Acid | researchgate.net |

| n-Butyl Halide | n-Butyl | researchgate.net |

| Acetaldehyde | 1-Hydroxyethyl | researchgate.net |

| Benzophenone | Hydroxydiphenylmethyl | researchgate.net |

This compound as a Protecting Group in Imidazole Synthesis

The diethoxymethyl group in this compound serves as an effective protecting group for the N1 position of the imidazole ring. This protection is crucial for directing reactions to other sites of the molecule, particularly the C2 position.

Applications as an Orthoamide-Based Protecting Group

This compound is classified as an orthoamide-protected imidazole. chemicalbook.comscientificlabs.co.uksigmaaldrich.comresearchgate.net This protection strategy is advantageous because the orthoamides can be readily prepared from imidazoles and triethyl orthoformate. researchgate.net The presence of the diethoxymethyl group facilitates the selective metalation at the 2-position of the imidazole ring. sigmaaldrich.comresearchgate.net The resulting dianion reacts selectively at this position with a range of electrophiles. scientificlabs.co.uksigmaaldrich.com This selectivity is a key feature of its application as a protecting group, enabling the synthesis of specifically substituted imidazoles that would be difficult to obtain otherwise.

Deprotection Methodologies and Efficiency

A significant advantage of the diethoxymethyl protecting group is the ease with which it can be removed. The deprotection is typically achieved through hydrolysis under neutral or acidic conditions at room temperature. researchgate.net This mild deprotection condition ensures that the newly introduced functional groups on the imidazole ring remain intact.

The efficiency of the deprotection step is generally high, leading to good yields of the final 2-substituted 1H-imidazole products. researchgate.net For example, after the reaction of the 2-lithio derivative of this compound with an electrophile, treatment with aqueous acid readily cleaves the diethoxymethyl group, yielding the desired 2-functionalized imidazole. ua.es This straightforward deprotection process adds to the utility of this compound as a valuable intermediate in organic synthesis.

Advanced Reaction Chemistry and Mechanistic Studies Involving 1 Diethoxymethyl Imidazole

Catalytic Applications of 1-(Diethoxymethyl)imidazole-Derived Ligands

The transformation of this compound into functionalized ligands for transition metal catalysis represents a significant area of research. These ligands, particularly for palladium, have demonstrated high efficiency in important carbon-carbon bond-forming reactions.

A key synthetic strategy for creating effective palladium ligands from this compound involves isoprene-mediated lithiation. ua.essigmaaldrich.comsigmaaldrich.com This process generates a 2-lithio intermediate of the imidazole (B134444), which can then react with a variety of electrophiles to produce 2-functionalized imidazoles. ua.essigmaaldrich.com Following an acidic workup, this method yields a library of 1,2-functionalized imidazoles bearing different potential coordinating groups, such as hydroxy and amino functionalities. ua.es These N- and O-based functional groups are positioned to effectively coordinate with a palladium metal center, forming stable and active catalysts. ua.es The synthesis starts by treating this compound with an excess of lithium and one equivalent of isoprene (B109036), followed by the introduction of the chosen electrophile. ua.es

Ligands derived from this compound have proven to be highly effective in palladium-catalyzed cross-coupling reactions, most notably the fluorine-free Hiyama reaction. ua.esresearchgate.net The Hiyama coupling, which forms a C-C bond between an organosilicon compound and an organic halide, is an attractive transformation due to the low toxicity and high stability of silicon reagents. ua.es

In systematic studies, various amino- and hydroxy-functionalized imidazole ligands, synthesized from this compound, were combined with palladium acetate (B1210297) and screened for their catalytic activity in the Hiyama reaction. ua.esresearchgate.net Research has shown that the substituent on the nitrogen of the imidazole moiety is a critical factor for the catalyst's activity. ua.es An optimized catalytic system was established using a 1:2 ratio of Palladium(II) acetate to the imidazole-based ligand, with the addition of tetrabutylammonium (B224687) bromide (TBAB) (20 mol-%) as an additive. ua.esresearchgate.net This system was robust and successfully employed in the coupling of various aryl bromides and chlorides with different aryl siloxanes, often using equimolecular amounts of each reagent. ua.es The reactions were found to be most efficient when performed under solvent-free conditions with microwave irradiation. ua.esresearchgate.net

| Ligand | Structure | Yield of 4-methoxybiphenyl (B1664174) (%) |

|---|---|---|

| L9 | 2-(2-hydroxypropan-2-yl)-1H-imidazole (after deprotection) | 50 |

| L10 | (1H-imidazol-2-yl)(phenyl)methanol (after deprotection) | 55 |

| L11 | 2-(2-aminopropan-2-yl)-1H-imidazole (after deprotection) | 58 |

| L12 | (amino(phenyl)methyl)-1H-imidazole (after deprotection) | 60 |

Data adapted from a study evaluating various ligands, where yields for ligands L9-L12, derived from this compound, were compared against others. ua.es

Development of 1,2-Functionalized Imidazoles as Palladium Ligands

Regioselective Functionalization of the Imidazole Nucleus

The diethoxymethyl group is instrumental in directing the regioselective functionalization of the imidazole ring, primarily through the generation of organometallic intermediates.

This compound is described as an orthoamide-protected imidazole. sigmaaldrich.comsigmaaldrich.com This protection allows for the formation of a dianion that exhibits high regioselectivity. sigmaaldrich.comsigmaaldrich.com The dianion, typically generated via lithiation, reacts selectively at the C-2 position of the imidazole ring. sigmaaldrich.comsigmaaldrich.com This predictable reactivity is crucial for synthesizing specifically substituted imidazole derivatives without affecting other positions on the ring. The isoprene-mediated lithiation is a prime example of this process, leading cleanly to a 2-lithio intermediate ready for further reaction. ua.essigmaaldrich.com

The selective generation of the 2-lithio intermediate from this compound opens a direct pathway to a wide array of 2-substituted imidazoles. sigmaaldrich.com By quenching this organolithium species with various electrophiles, a diverse range of functional groups can be installed at the C-2 position. ua.essigmaaldrich.com This method has been successfully used to introduce alkyl, aryl, and heteroatom-containing moieties, thereby expanding the available substitution patterns on the imidazole core for applications in materials science and medicinal chemistry. ua.esnih.gov

| Electrophile | Resulting C-2 Functional Group (after deprotection) |

|---|---|

| Acetone | 2-hydroxypropan-2-yl |

| Benzaldehyde | hydroxy(phenyl)methyl |

| N-benzylidenephenethylamine | amino(phenyl)methyl |

| N-(propan-2-ylidene)aniline | 2-aminopropan-2-yl |

Data derived from synthetic procedures described in the literature. ua.es

Studies on the Selective Reactivity of Imidazole Dianions

Integration into Multi-Component Reactions and Cascade Processes

Multi-component reactions (MCRs) and cascade processes are highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single step, minimizing waste and saving time. 20.210.105 The imidazole nucleus is a common structural motif found in products synthesized through these advanced methods. unitus.itrsc.org For example, MCRs have been developed for the three-component synthesis of trisubstituted imidazoles using various aldehydes and other starting materials. rsc.org

However, while the imidazole scaffold is frequently built and functionalized using these elegant reaction pathways, specific research detailing the integration of this compound as a starting substrate in multi-component or cascade reactions is not extensively documented in the reviewed scientific literature. The primary application reported for this compound is as a precursor for regioselective C-2 functionalization and subsequent use in applications like catalysis, rather than as a component in complex one-pot MCRs or cascade sequences. ua.essigmaaldrich.com

Applications of 1 Diethoxymethyl Imidazole in Complex Molecule and Active Pharmaceutical Ingredient Synthesis

Precursors to Biologically Active Imidazole-Containing Scaffolds

The imidazole (B134444) moiety is a "privileged structure" in medicinal chemistry, appearing in numerous natural products and synthetic drugs. google.com 1-(Diethoxymethyl)imidazole provides a reliable pathway to access custom-decorated imidazole scaffolds, which are the foundational cores of many biologically active compounds. google.com

A key application of this compound is in the regioselective functionalization of the imidazole ring, particularly at the C-2 position. The diethoxymethyl group facilitates the deprotonation of the C-2 carbon by strong bases like n-butyllithium (n-BuLi), forming a 2-lithio intermediate. sigmaaldrich.com This nucleophilic species can then react with a wide array of electrophiles to introduce diverse functional groups, yielding 2-substituted imidazoles. nih.gov

This process is outlined in a patent describing the synthesis of a precursor for a benzofuran (B130515) derivative, where this compound is lithiated and then reacted with an aldehyde. sigmaaldrich.com

Table 1: Representative Lithiation and Electrophilic Quench of this compound This table illustrates a general, documented reaction pathway. Specific yields vary based on the electrophile and reaction conditions.

| Step | Reagents & Conditions | Intermediate/Product | Purpose |

|---|---|---|---|

| 1. Lithiation | This compound, n-BuLi, THF, -45°C to -60°C | 1-(Diethoxymethyl)-2-lithio-imidazole | Generation of a potent C-2 nucleophile. sigmaaldrich.com |

| 2. Electrophilic Attack | Addition of an electrophile (e.g., an aldehyde) | 2-substituted-1-(diethoxymethyl)imidazole | Introduction of a desired functional group at the C-2 position. sigmaaldrich.com |

Furthermore, the diethoxymethyl group itself can be transformed. In the synthesis of an analogue of AICAR (Acadesine), a related starting material, ethyl 5-(diethoxymethyl)imidazole-4-carboxylate, was treated with aqueous acetic acid. This reaction converted the diethoxymethyl acetal (B89532) into a formyl (aldehyde) group, a crucial functional handle for subsequent reactions, such as the construction of a triazine ring.

The ability to selectively introduce functional groups onto the imidazole ring makes this compound an invaluable tool for creating a library of heterocyclic building blocks. nih.gov These building blocks are not typically end products but are key intermediates used in the assembly of more complex drug candidates. For instance, the synthesis of 2-chloro-1H-imidazole can be achieved through the lithiation of this compound, followed by quenching with hexachloroethane. This 2-chloro derivative is a versatile precursor for further chemical elaboration in drug discovery programs.

The strategic importance of this reagent lies in its capacity to provide access to imidazole cores with specific substitution patterns that are essential for achieving desired biological activity and optimizing pharmacokinetic properties.

Synthesis of Substituted Imidazole and Triazole Compounds

Contribution to Synthetic Strategies for Natural Products and Their Analogues

While not a natural product itself, this compound and its derivatives are instrumental in the synthesis of analogues of naturally occurring molecules. These analogues are often designed to have improved stability, selectivity, or therapeutic efficacy compared to the original natural product.

A notable example is the synthesis of an analogue of AICAR, which has potential antiviral properties. The synthesis began with a derivative, ethyl 5-(diethoxymethyl)imidazole-4-carboxylate. The key steps leveraging the diethoxymethyl group were:

Glycosylation: The imidazole nitrogen was first reacted with a protected ribofuranosyl derivative to install the sugar moiety characteristic of nucleosides.

Deprotection and Transformation: The diethoxymethyl group was hydrolyzed under acidic conditions to unmask an aldehyde at the C-5 position of the imidazole ring.

Cyclization: This newly formed aldehyde was then reacted with guanidine (B92328) to construct a dihydro-triazine ring, completing the synthesis of the target AICAR analogue.

This synthesis showcases how the diethoxymethyl group can serve as a masked aldehyde, protecting the reactive functional group until it is needed at a later stage in a complex synthetic sequence.

Role in the Synthesis of Active Pharmaceutical Ingredient (API) Intermediates and Drug Candidates

The functionalized imidazoles derived from this compound are direct precursors to intermediates for a range of modern therapeutic agents, particularly those targeting inflammation.

Protease-activated receptor-2 (PAR2) is a G protein-coupled receptor implicated in inflammation, pain, and various proliferative diseases. sigmaaldrich.comnih.gov Consequently, the development of PAR2 antagonists is an active area of pharmaceutical research. chemrxiv.orgnih.gov Many potent and selective PAR2 inhibitors are built upon heterocyclic scaffolds, including imidazole and benzimidazole (B57391) cores. chemrxiv.org

A key patent for novel PAR2 inhibitors explicitly details a synthetic step where this compound is used as the starting material to create a crucial intermediate. sigmaaldrich.com The process involves the lithiation at the C-2 position followed by reaction with a substituted benzofuran-4-carbaldehyde. This reaction forges a key carbon-carbon bond, linking the imidazole heterocycle to another pharmacophoric fragment, directly on the path to a final PAR2 antagonist candidate. This demonstrates the direct and critical role of this compound in the construction of complex API candidates targeting PAR2.

The imidazole nucleus is a cornerstone in the design of anti-inflammatory agents. researchgate.netnih.gov Compounds containing this ring system are known to modulate various inflammatory pathways. The synthesis of novel imidazole derivatives with potential anti-inflammatory and analgesic activity often requires precisely substituted building blocks.

By providing a robust method for creating 2-substituted imidazoles, this compound serves as a foundational starting material for these drug discovery efforts. For example, the synthesis of imidazole derivatives that show significant anti-inflammatory activity in preclinical models often involves the coupling of different aromatic and heterocyclic rings. The 2-lithio-imidazole intermediate derived from this compound is an ideal nucleophile for participating in such coupling reactions, enabling the assembly of the complex structures required for potent modulation of inflammatory targets like the COX-2 enzyme.

Building Blocks for Potential Chemotherapeutic Agents

The imidazole nucleus is a crucial scaffold in medicinal chemistry, recognized for its presence in numerous compounds with a wide array of biological activities, including anticancer properties. nih.govnih.govijsrtjournal.com The versatility of the imidazole ring allows for its incorporation into molecules that can interact with various biological targets implicated in cancer progression. mdpi.commdpi.com this compound serves as a valuable and versatile starting material in the synthesis of complex 1-substituted imidazole derivatives, which are investigated for their potential as chemotherapeutic agents. The diethoxymethyl group acts as a masked aldehyde, providing a stable precursor that can be deprotected and elaborated to create diverse molecular architectures.

One significant area of investigation is the development of dual-action anticancer agents that can target multiple pathways involved in tumor growth and survival. Research has focused on creating hybrid molecules that combine the structural features of known anticancer agents with the imidazole core. For instance, a series of 1-(diarylmethyl)-1H-imidazoles has been synthesized and evaluated as potential treatments for breast cancer. mdpi.com These compounds are designed as hybrid structures, drawing inspiration from the tubulin-targeting agent phenstatin (B1242451) and the aromatase inhibitor letrozole. mdpi.com The objective of this research is to develop compounds that not only inhibit tubulin polymerization, a key process in cell division, but also block the production of estrogen by inhibiting aromatase, which is crucial for the growth of hormone-receptor-positive breast cancers. mdpi.com

In these synthetic pathways, while not always explicitly starting from this compound, the resulting 1-substituted imidazole core highlights the importance of this class of building blocks in generating novel therapeutic candidates.

Detailed Research Findings: 1-(Diarylmethyl)-1H-imidazole Derivatives

In a study focused on developing novel agents for breast cancer, a series of 1-(diarylmethyl)-1H-imidazoles were synthesized and tested for their antiproliferative activity. mdpi.com A preliminary screening in estrogen receptor (ER)-positive MCF-7 breast cancer cells identified several potent compounds. One of the most active compounds, a triazole derivative synthesized through a similar diarylmethyl strategy, demonstrated significant efficacy. mdpi.com

The lead compounds from this class were found to induce G2/M phase cell cycle arrest and apoptosis in breast cancer cell lines. mdpi.com Further mechanistic studies confirmed that these molecules inhibit tubulin polymerization, a mechanism shared with established chemotherapy drugs like taxanes and vinca (B1221190) alkaloids. mdpi.comnih.gov Immunofluorescence staining of MCF-7 cells treated with these compounds showed disruption of the microtubule network and the formation of multiple nuclei, a characteristic sign of mitotic catastrophe. mdpi.com

Moreover, select compounds from this series were also shown to be effective inhibitors of aromatase, validating the dual-target design strategy. mdpi.com The ability of these molecules to selectively target cancer cells over non-tumorigenic breast cells was also demonstrated, suggesting a favorable therapeutic window. mdpi.com

Table 1: Antiproliferative Activity of a Lead Compound from a Diarylmethyl Azole Series

| Compound Name | Cell Line | IC₅₀ (nM) |

| 5-((2H-1,2,3-triazol-1-yl)(3,4,5-trimethoxyphenyl)methyl)-2-methoxyphenol (24) | MCF-7 (ER+/PR+) | 52 |

| 5-((2H-1,2,3-triazol-1-yl)(3,4,5-trimethoxyphenyl)methyl)-2-methoxyphenol (24) | MDA-MB-231 (Triple-Negative) | 74 |

This table presents the 50% inhibitory concentration (IC₅₀) values for a lead compound, illustrating its potent antiproliferative effects on different breast cancer cell lines. Data sourced from a study on 1-(diarylmethyl)-1H-imidazole and triazole derivatives. mdpi.com

The versatility of the 1-substituted imidazole scaffold, for which this compound is a key precursor, is further demonstrated in the development of kinase inhibitors. For example, a series of 1-methyl-1H-imidazole derivatives were developed as potent inhibitors of Janus kinase 2 (Jak2), a key protein in signaling pathways that can drive the growth of certain cancers. nih.gov One lead compound from this series, compound 19a , showed significant tumor growth inhibition in a xenograft model of human leukemia. nih.gov These findings underscore the broad applicability of 1-substituted imidazoles in generating diverse classes of potential chemotherapeutic agents. ijsrtjournal.comnih.gov

Computational and Theoretical Investigations of 1 Diethoxymethyl Imidazole Reactivity

Quantum Chemical Analysis of Lithiation Mechanisms and Intermediates

The isoprene-mediated lithiation of 1-(diethoxymethyl)imidazole to form the corresponding 2-lithio intermediate is a significant reaction for the functionalization of the imidazole (B134444) ring. sigmaaldrich.com Density Functional Theory (DFT) calculations, specifically using the B3LYP functional with the 6-311++G(d,p) basis set, have been employed to investigate the mechanism of this transformation. researchgate.netresearchgate.net

The proposed mechanism involves the reduction of isoprene (B109036) by lithium metal to its radical anion. This radical anion then acts as a base, deprotonating the this compound at the C2 position. This deprotonation step is a critical part of the reaction, leading to the formation of the desired 2-lithio-1-(diethoxymethyl)imidazole intermediate. researchgate.netresearchgate.net

Theoretical studies on related imidazole derivatives provide a framework for understanding the intermediates in this process. For instance, in the isoprene-mediated lithiation of N-methylimidazole (NMI), DFT calculations have characterized the structures and energies of the various species involved, including the NMI radical anion and the subsequent lithiated species. researchgate.netresearchgate.net These calculations show that the formation of the final, stable products compensates for any energetically unfavorable equilibria encountered earlier in the reaction sequence. researchgate.netresearchgate.net Although detailed computational data for the specific intermediates of this compound lithiation are not extensively published, the principles derived from studies on similar molecules are considered applicable. The diethoxymethyl group at the N1 position is crucial as it directs the lithiation to the C2 position by preventing deprotonation at the nitrogen atom. sigmaaldrich.com

| Reaction Step | Description | Calculated Free Energy Change (ΔGº) (kcal/mol) |

|---|---|---|

| Isoprene Reduction | Reduction of isoprene by Li(s) to isoprene radical anion | -7.7 |

| NMI Deprotonation (initial) | Deprotonation of N-methylimidazole by isoprene radical anion | 1.8 |

| Final Product Formation | Formation of stable final products | -12.0 |

Theoretical Predictions of Reactivity Profiles and Stereoselectivity

Theoretical predictions regarding the reactivity of this compound primarily focus on the behavior of its 2-lithio derivative. The generation of this intermediate opens up a wide range of possibilities for electrophilic substitution at the C2 position, allowing for the introduction of various functional groups. sigmaaldrich.com The reactivity profile of 2-lithio-1-(diethoxymethyl)imidazole is that of a potent nucleophile, readily reacting with a diverse set of electrophiles. sigmaaldrich.com

While comprehensive theoretical studies on the stereoselectivity of these reactions are not widely available, general principles of stereoselective reactions can be applied. The approach of the electrophile to the planar imidazole ring can be influenced by the steric bulk of the diethoxymethyl group and any chiral auxiliaries that might be employed. masterorganicchemistry.com DFT calculations could, in principle, be used to model the transition states of these reactions, providing insight into the factors that control stereochemical outcomes. nih.gov For example, in the condensation reaction of a benzodiazepine (B76468) derivative, DFT calculations at the B3LYP/6-31G(d) level were successfully used to elucidate the chemo-, regio-, and stereoselectivity of the process. nih.gov Similar computational approaches could be applied to predict the stereoselectivity of reactions involving 2-lithio-1-(diethoxymethyl)imidazole.

| Electrophile | Resulting Functional Group at C2 |

|---|---|

| Alkyl halides | Alkylation |

| Aldehydes/Ketones | Hydroxyalkylation |

| Carbon dioxide | Carboxylation |

| Hexachloroethane | Chlorination |

Conformational Analysis and Electronic Structure Studies in Reaction Pathways

The conformational flexibility of the diethoxymethyl group and its influence on the reaction pathway of lithiation and subsequent functionalization are important aspects that can be investigated through computational methods. Conformational analysis helps in identifying the most stable geometries of reactants, intermediates, and transition states. rsc.org For complex molecules, a systematic scan of the potential energy surface can reveal the various low-energy conformers and the energy barriers between them. rsc.org

The electronic structure of this compound and its lithiated intermediate determines their reactivity. Molecular orbital calculations for the parent 1H-imidazole show a planar, aromatic ring system. sigmaaldrich.com The introduction of the diethoxymethyl group at the N1 position influences the electronic distribution within the ring, though detailed electronic structure studies specifically on this derivative in reaction pathways are scarce.

Future Directions and Emerging Research Avenues for 1 Diethoxymethyl Imidazole

Exploration of Novel Synthetic Applications and Methodologies

1-(Diethoxymethyl)imidazole is principally recognized as an orthoamide-protected imidazole (B134444), which enables the generation of its dianion that reacts with high selectivity at the C-2 position. sigmaaldrich.comsigmaaldrich.com A significant area of research involves isoprene-mediated lithiation to create a 2-lithio intermediate. sigmaaldrich.comchemicalbook.com This powerful nucleophile readily reacts with a range of electrophiles, providing a robust pathway to diverse 2-functionalized imidazoles. sigmaaldrich.comchemicalbook.com

This methodology allows for the synthesis of various hydroxy- and amino-functionalized imidazoles. sigmaaldrich.comchemicalbook.com For instance, reaction of the 2-lithio intermediate with aldehydes or ketones yields 2-hydroxyalkyl imidazoles, while reaction with imines can produce 2-aminoalkyl derivatives. Further applications include the synthesis of 2-chloro-1H-imidazole through reaction with hexachloroethane, which serves as a building block for other biologically active compounds. Additionally, controlled acidic hydrolysis of this compound can yield imidazole-2-carbaldehyde, a valuable precursor for creating Schiff bases and other complex heterocyclic systems.

Future explorations in this area are focused on expanding the library of electrophiles that can be used, aiming to synthesize novel imidazole derivatives with unique electronic and steric properties for applications in medicinal chemistry and materials science.

Table 1: Synthesis of 2-Functionalized Imidazoles from this compound

| Electrophile | Resulting 2-Substituted Product | Potential Application | Reference |

|---|---|---|---|

| Aldehydes/Ketones | (1H-imidazol-2-yl)-methanol derivatives | Pharmaceutical intermediates | chemicalbook.com |

| Imines | (1H-imidazol-2-yl)-methanamine derivatives | Bioactive molecules | sigmaaldrich.com |

| Hexachloroethane | 2-Chloro-1H-imidazole | Synthetic building block | |

| N/A (via Hydrolysis) | 1H-imidazole-2-carbaldehyde | Precursor for Schiff bases |

Development of Sustainable and Green Synthesis Routes

The pursuit of green chemistry principles is reshaping synthetic methodologies, and the synthesis and application of this compound are no exception. researchgate.net Current synthesis of the title compound often involves the reaction of imidazole with triethyl orthoformate in the presence of an acid catalyst like p-toluenesulfonic acid. google.com While effective, future research is geared towards identifying more environmentally benign catalysts and solvent-free conditions to improve the sustainability of this process. google.com

Emerging green synthetic methods for imidazoles in general, which could be adapted for this compound and its derivatives, include:

Microwave-assisted synthesis: This technique can dramatically reduce reaction times and energy consumption, often under solvent-free conditions. organic-chemistry.org

Electrochemical methods: Anodic transformations, for example, offer a way to conduct reactions without the need for chemical oxidants, reducing waste. organic-chemistry.org

Novel reagent systems: The use of greener reagent pairings, such as dimethyl sulfoxide (B87167) (DMSO) and iodine, has been shown to be effective for constructing imidazole rings from various precursors. gaylordchemical.com

The application of this compound in isoprene-mediated lithiation also presents avenues for green chemistry research. researchgate.net While effective, this process involves lithium metal and organic solvents. Future work may focus on developing catalytic or flow-chemistry-based approaches to minimize waste and improve safety and efficiency.

Table 2: Comparison of Synthetic Approaches

| Method | Traditional Approach | Potential Green Alternative | Key Advantages of Green Route |

|---|---|---|---|

| Synthesis of Imidazoles | Condensation reactions using harsh reagents and solvents. | Microwave-assisted, solvent-free reactions; electrochemical synthesis. | Reduced energy use, less waste, improved safety. researchgate.netorganic-chemistry.org |

| Functionalization | Stoichiometric use of strong bases (e.g., n-BuLi) and organic solvents. | Catalytic C-H activation; use of reusable catalysts and safer solvents. | Higher atom economy, reduced hazardous waste. researchgate.net |

Advanced Spectroscopic and Mechanistic Characterization Techniques

A deep understanding of reaction mechanisms and molecular structure is critical for optimizing synthetic routes and designing new applications. For this compound, advanced characterization techniques are being employed to elucidate the intricacies of its reactivity.

Mechanistic studies on the isoprene-mediated lithiation of imidazole derivatives have utilized Density Functional Theory (DFT) calculations. researchgate.net These computational studies have provided a plausible mechanism where isoprene (B109036) is first reduced by lithium metal to a radical anion. This species then acts as a base to deprotonate the imidazole derivative, providing valuable insight into the role of the "promoter" in this established methodology. researchgate.net

For structural elucidation of the resulting complex imidazole derivatives, a suite of advanced spectroscopic methods is essential. While standard 1D NMR (¹H and ¹³C) and IR spectroscopy are routinely used, complex structures often require more sophisticated techniques.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for unambiguously assigning proton and carbon signals, especially in cases of significant signal overlap. derpharmachemica.com

X-ray Crystallography: This technique provides definitive proof of a molecule's three-dimensional structure and stereochemistry, which is crucial for understanding its interaction with biological targets or its role in a material's architecture.

High-Resolution Mass Spectrometry (HRMS): ESI-MS is used to confirm the molecular weight and formula of synthesized compounds with high accuracy. mdpi.com

Future research will likely involve in-situ spectroscopic monitoring of reactions to gain real-time mechanistic data, alongside more advanced computational modeling to predict reaction outcomes and design novel synthetic pathways.

Table 3: Spectroscopic Techniques for Characterization

| Technique | Type of Information Provided | Relevance to this compound Research | Reference |

|---|---|---|---|

| DFT Calculations | Reaction energy profiles, intermediate structures, transition states. | Elucidating the mechanism of isoprene-mediated lithiation. | researchgate.net |

| 2D NMR (COSY, HSQC) | Correlation of nuclei (H-H, C-H) to resolve complex structures. | Unambiguous structural assignment of functionalized imidazole products. | derpharmachemica.com |

| X-ray Crystallography | Precise 3D molecular structure, bond lengths, and angles. | Confirming stereochemistry and solid-state packing of derivatives. | |

| HRMS | Exact molecular weight and elemental formula. | Confirming the identity of newly synthesized compounds. | mdpi.com |

Applications in Materials Science and Catalysis Beyond Ligand Design

While imidazoles are well-known as precursors to N-heterocyclic carbene (NHC) ligands for transition-metal catalysis, emerging research is exploring the use of this compound in applications that extend beyond this traditional role. mdpi.comnih.gov

One of the most promising avenues is in the field of organocatalysis . NHCs, which can be generated from precursors derived from this compound, are not only effective ligands but can also function as potent metal-free organocatalysts. pageplace.debeilstein-journals.org They are particularly known for their ability to induce Umpolung (polarity inversion) of functional groups, enabling novel synthetic transformations. beilstein-journals.org The development of chiral NHCs derived from this precursor could open doors to new asymmetric catalytic processes.

In materials science , imidazole-containing molecules are utilized for their ability to form coordination polymers and supramolecular complexes. researchgate.netnih.gov The imidazole moiety can coordinate with metal ions, and the functional groups introduced via the this compound route can participate in hydrogen bonding or other non-covalent interactions. nih.govrsc.org A patent describes a double-imidazole imide nickel hydroxide (B78521) coordination complex, for which this compound is a synthetic intermediate, hinting at its potential use in creating novel functional materials. google.com These materials could have applications in areas such as gas storage, sensing, or as novel catalytic supports.

Table 4: Emerging Applications Beyond Ligand Design

| Area | Specific Application | Role of this compound | Reference |

|---|---|---|---|

| Organocatalysis | Asymmetric catalysis, Umpolung reactions. | Precursor to N-heterocyclic carbene (NHC) organocatalysts. | pageplace.debeilstein-journals.org |

| Materials Science | Coordination polymers, functional materials. | Intermediate for synthesizing functionalized imidazoles used in material assembly. | google.comresearchgate.net |

| Supramolecular Chemistry | Host-guest systems, molecular sensors. | Building block for imidazole-based structures capable of non-covalent interactions. | nih.govrsc.org |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-Chloro-1H-imidazole |

| Imidazole |

| Imidazole-2-carbaldehyde |

| p-Toluenesulfonic acid |

Q & A

Q. Advanced

- DFT calculations : Used to optimize molecular geometry, calculate frontier molecular orbitals (HOMO-LUMO gaps), and predict reactivity. For example, studies on imidazo[1,2-a]pyrimidines show that electron-rich substituents lower LUMO energy, enhancing electrophilic reactivity .

- Molecular docking : Evaluates binding affinity to biological targets (e.g., cyclooxygenase enzymes). Docking simulations of diethoxymethyl-containing derivatives into COX-2 active sites suggest hydrogen bonding with Arg120 and hydrophobic interactions with Val523 .

- Hirshfeld surface analysis : Maps intermolecular interactions in crystal structures, critical for understanding packing efficiency and solubility. Applied to imidazole oxides, this method identifies dominant H-bonding and π-π stacking interactions .

How can researchers resolve contradictions in synthetic yields for diethoxymethyl-imidazole derivatives?

Advanced

Discrepancies in yields often arise from:

- Catalyst selection : Pd-based catalysts (e.g., Pd(PPh₃)₂Cl₂ vs. Pd(OAc)₂) influence cross-coupling efficiency. Screening catalysts with ligands (e.g., XPhos) improves regioselectivity and yield .

- Solvent effects : Polar aprotic solvents (e.g., DMSO) enhance reaction rates but may promote side reactions. Solvent-free syntheses, as reported for chlorinated imidazoles, minimize byproducts .

- Purification challenges : Flash chromatography with gradient elution (e.g., hexane/EtOAc) is critical for isolating diethoxymethyl derivatives, as their polarity overlaps with starting materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.